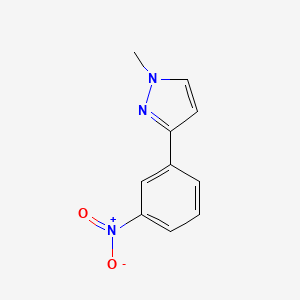

1-Methyl-3-(3-nitrophenyl)pyrazole

Descripción general

Descripción

1-Methyl-3-(3-nitrophenyl)pyrazole is a chemical compound with the molecular formula C10H9N3O2. It is not intended for human or veterinary use and is used only for research purposes. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Synthesis Analysis

Pyrazoles are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine . For example, acetylacetone and hydrazine give 3,5-dimethylpyrazole .Molecular Structure Analysis

The molecular weight of 1-Methyl-3-(3-nitrophenyl)pyrazole is 203.2 g/mol. The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis

Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems . They exhibit tautomerism, which may influence their reactivity .Aplicaciones Científicas De Investigación

Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .

Pyrazoles hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture . Previous reviews have extensively highlighted the significance of pyrazoles and their diverse biological activities, encompassing roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

-

Antimicrobial Activity Pyrazole derivatives have been found to possess antimicrobial activity . For instance, new pyrazole derivatives synthesized by the reaction of some active methylene compounds with hydrazonoyl bromides have shown antimicrobial properties .

-

Medicinal Chemistry and Drug Discovery Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

-

Agrochemistry Pyrazoles are also used in agrochemistry . The specific applications in this field can vary widely, depending on the specific pyrazole derivative and its properties .

-

Coordination Chemistry In coordination chemistry, pyrazoles are often used as ligands . They can bind to a central metal atom to form a coordination complex .

-

Organometallic Chemistry Pyrazoles also find applications in organometallic chemistry . They can form organometallic compounds, which are used in a variety of chemical reactions .

-

Synthesis of Heterocycles Pyrazoles are used in the synthesis of heterocycles . Heterocyclic compounds are widely used in many areas of chemistry, including medicinal chemistry, organic chemistry, and industrial chemistry .

-

Chemosensors Pyrazoles and their derivatives have been used in constructing ordered porous materials with physicochemical characteristics such as chemosensors . They are known for their remarkable photophysical, pH sensitivity, solvatochromic, ion detection, high quantum yields and nonlinear optical behavior . Pyrazoline nanoparticle probes have been reported for sensing/detection of Hg 2+ ions .

-

Antitumor and Antileukemia Activity Pyrazolo [3,4- d ]pyrimidine derivatives have been found to possess antitumor and antileukemia activity .

-

Adenosine Receptor Antagonists Pyrazolo [4,3-e]-1,2,4-triazolo [1,5-c]pyrimidine derivatives have been found to be highly potent and selective human A3, A2A and A 2B adenosine receptor antagonists .

-

Antiviral and Antimicrobial Properties Hydrazonyl halides have been shown to be biologically active depending on the nature of the groups on the carbon and nitrogen atoms. For example, C -acetyl and C -ethoxyhydrazonyl halides were reported to be active against red spider mites on beans and apple trees , whereas their C -aryl and C -aroyl analogues exhibit antiviral and antimicrobial properties .

-

Miticidal, Insecticidal and Herbicidal Properties C -alkylmethanohydrazonyl halides possess miticidal, insecticidal and herbicidal properties .

-

Construction of Fluorescent Sensing Materials Molecular sensors are the compounds of interest due to their applications in the construction of fluorescent sensing materials , incredible colorimetric sensing behavior, detection and removal of metal ions , “naked-eye” colorimetric recognition , prediction of quality of horticultural products, construction of biosensing system to sense target biomolecules such as detection of SARS-COV-2 RNA, development of chip based potentiometric sensor for Zika Virus .

Safety And Hazards

The safety data sheet for a similar compound, 1-Methyl-3-phenylpiperazine, indicates that it is toxic if swallowed and causes severe skin burns and eye damage . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and avoid getting it in eyes, on skin, or on clothing .

Direcciones Futuras

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their structural diversity allows for the modulation of activity by modifying different regions of the molecule, opening up possibilities for structure–activity relationship studies .

Propiedades

IUPAC Name |

1-methyl-3-(3-nitrophenyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-12-6-5-10(11-12)8-3-2-4-9(7-8)13(14)15/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEXWKVVHYKZHND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70346048 | |

| Record name | 1-methyl-3-(3-nitrophenyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-3-(3-nitrophenyl)pyrazole | |

CAS RN |

886851-64-5 | |

| Record name | 1-Methyl-3-(3-nitrophenyl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886851-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-methyl-3-(3-nitrophenyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1297035.png)

![Naphtho[2,3-d][1,3]dioxole-6-carbonitrile](/img/structure/B1297040.png)

![6-Bromo[1,2,5]thiadiazolo[3,4-b]pyridine](/img/structure/B1297047.png)

![(5-Phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B1297055.png)